2-chloro-6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
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Description
2-chloro-6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C22H14Cl2N6O and its molecular weight is 449.3. The purity is usually 95%.
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Biological Activity
The compound 2-chloro-6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H14Cl2N6O with a molecular weight of 449.3 g/mol. Its structure includes a chromene core fused with a tetrazole and pyrimidine moiety, which is significant for its biological activity.
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Inhibition of Enzymes : The compound has shown inhibitory effects on key enzymes such as:
- Monoamine Oxidase (MAO) : It selectively inhibits MAO A and MAO B, which are critical in the metabolism of neurotransmitters. The inhibition potency (IC50 values) indicates potential use in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.
- Cholinesterases : The compound also exhibits moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurotransmission.
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Anticancer Activity : Preliminary studies indicate that this compound possesses anticancer properties. It has been evaluated against various cancer cell lines:
- MCF-7 (breast cancer) : Exhibited significant cytotoxicity.
- HCT116 (colon cancer) : Showed promising results in inhibiting cell proliferation.
- SK-OV-3 (cisplatin-resistant ovarian cancer) : Demonstrated effectiveness against drug-resistant cells.
Research Findings
Recent studies have provided insights into the structure-activity relationship (SAR) of similar compounds. For instance, derivatives with modifications at specific positions on the chromene or tetrazole rings have been synthesized and tested for enhanced biological activity.
Table 1: Biological Activity Summary
Case Studies
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Neuroprotective Studies :
- In vivo models have shown that compounds similar to this compound can protect neuronal cells from oxidative stress and apoptosis, suggesting a potential role in neuroprotection.
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Antitumor Studies :
- A study involving the treatment of MCF-7 cells with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
Properties
IUPAC Name |
4-chloro-9-(3-chlorophenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N6O/c23-14-5-1-3-12(9-14)21-18-19(16-10-15(24)6-7-17(16)31-21)26-22-27-28-29-30(22)20(18)13-4-2-8-25-11-13/h1-11,20-21H,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBOCXGMUDQVLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NN=NN5C3C6=CN=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.